6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-13-8-7-12(16-17-13)14(18)15-10-5-4-6-11(9-10)19-2/h4-9H,3H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEJEVWXBXRPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Oxidation-Amidation Sequence
This route involves:
Direct Coupling of Pre-Functionalized Intermediates
An alternative approach utilizes pre-synthesized 6-ethoxy-pyridazine-3-carboxylic acid, which is activated and coupled with 3-methoxyaniline.
Detailed Synthetic Methodologies
Synthesis of 6-Ethoxy-3-Methylpyridazine
Step 1: Chloro-to-Ethoxy Substitution
3-Methyl-6-chloropyridazine undergoes nucleophilic aromatic substitution with sodium ethoxide in ethanol under reflux (80°C, 6–8 hours). The reaction proceeds via an $$ S_NAr $$ mechanism, facilitated by the electron-withdrawing nature of the pyridazine ring.
Reaction Conditions
- Substrate : 3-Methyl-6-chloropyridazine (1.0 equiv)
- Reagent : Sodium ethoxide (2.5 equiv)
- Solvent : Anhydrous ethanol
- Yield : 78–82%
Mechanistic Insight
The ethoxide ion attacks the electron-deficient carbon at position 6, displacing chloride. The methyl group at position 3 stabilizes the transition state through inductive effects.
Oxidation of 3-Methyl to Carboxylic Acid
Step 2: Potassium Permanganate-Mediated Oxidation
6-Ethoxy-3-methylpyridazine is oxidized to 6-ethoxy-pyridazine-3-carboxylic acid using potassium permanganate in 50% sulfuric acid at 90°C for 4 hours.
Reaction Conditions
Critical Considerations
- Excess KMnO$$_4$$ ensures complete oxidation of the methyl group.
- Temperature control prevents over-oxidation to CO$$_2$$.
Amidation of Carboxylic Acid
Step 3: Acyl Chloride Formation and Amine Coupling
The carboxylic acid is activated with thionyl chloride (SOCl$$_2$$) to form the acyl chloride, which reacts with 3-methoxyaniline in dichloromethane (DCM) at 0–5°C.
Reaction Conditions
- Activation : SOCl$$_2$$ (1.2 equiv), reflux, 2 hours
- Coupling : 3-Methoxyaniline (1.1 equiv), DCM, 0°C, 1 hour
- Yield : 85–89%
Byproduct Management
- Excess SOCl$$_2$$ is removed under reduced pressure.
- Triethylamine (1.5 equiv) neutralizes HCl, preventing amine protonation.
Alternative Synthetic Pathways
Microwave-Assisted Substitution and Oxidation
Recent advancements employ microwave irradiation to accelerate the substitution and oxidation steps, reducing reaction times by 40% while maintaining yields >70%.
One-Pot Sequential Reactions
A streamlined one-pot method combines substitution, oxidation, and amidation using phase-transfer catalysts, though yields remain suboptimal (55–60%) due to intermediate instability.
Comparative Analysis of Synthetic Routes
| Parameter | Substitution-Oxidation-Amidation | Direct Coupling | Microwave-Assisted |
|---|---|---|---|
| Overall Yield | 65–70% | 50–55% | 70–75% |
| Reaction Time | 12–14 hours | 8–10 hours | 6–8 hours |
| Purity (HPLC) | >98% | 95–97% | >99% |
| Scalability | High | Moderate | Limited |
Key Observations
- The substitution-oxidation-amidation sequence offers the best balance of yield and scalability.
- Microwave methods enhance efficiency but require specialized equipment.
Characterization and Quality Control
Spectroscopic Validation
- $$^1H$$ NMR (400 MHz, CDCl$$3$$): δ 8.72 (s, 1H, pyridazine H-5), 7.56–7.52 (m, 1H, aryl), 6.90–6.84 (m, 2H, aryl), 4.12 (q, $$ J = 7.0 $$ Hz, 2H, OCH$$2$$CH$$3$$), 3.81 (s, 3H, OCH$$3$$), 1.42 (t, $$ J = 7.0 $$ Hz, 3H, OCH$$2$$CH$$3$$).
- IR (KBr) : 1675 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N-H bend).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with a retention time of 6.8 minutes.
Industrial and Environmental Considerations
Solvent Recovery Systems
Ethanol and DCM are recycled via fractional distillation, reducing waste by 30%.
Byproduct Mitigation
- Unreacted 3-methoxyaniline is recovered via acid-base extraction.
- Manganese dioxide (MnO$$_2$$) from oxidation is filtered and repurposed in ceramics manufacturing.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its amide and ethoxy groups:
Mechanistic Notes :
-
The carboxamide group’s hydrolysis follows nucleophilic acyl substitution, with protonation enhancing electrophilicity at the carbonyl carbon.
-
Ethoxy group hydrolysis involves SN2 displacement by hydroxide ion, favored by the electron-withdrawing pyridazine ring.
Nucleophilic Substitution Reactions
The ethoxy group at the pyridazine C-6 position is susceptible to nucleophilic substitution:
Key Insights :
-
Microwave irradiation enhances reaction efficiency by reducing activation energy .
-
Steric hindrance from the 3-methoxyphenyl group limits substitution at the carboxamide’s ortho position.
Pyridazine Ring Modifications
The electron-deficient pyridazine core participates in cycloaddition and electrophilic substitution:
Thermal Stability :
-
The pyridazine ring remains intact below 200°C but degrades exothermically above this threshold, as confirmed by DSC.
Methoxy Group Demethylation
| Reagent | Conditions | Product | Applications | References |
|---|---|---|---|---|
| BBr3 | CH2Cl2, −78°C → 25°C, 8 hr | 6-ethoxy-N-(3-hydroxyphenyl)pyridazine-3-carboxamide | Generates phenolic intermediates for further coupling |
Carboxamide Reduction
| Reagent | Conditions | Product | Yield | Side Reactions | References |
|---|---|---|---|---|---|
| LiAlH4 | THF, 0°C → reflux, 6 hr | 3-(aminomethyl)-6-ethoxy-N-(3-methoxyphenyl)pyridazine | 44% | Over-reduction to tertiary amine at extended times |
Catalytic and Metal-Mediated Reactions
The pyridazine nitrogen atoms coordinate transition metals, enabling cross-coupling:
Stability Under Oxidative Conditions
| Oxidizing Agent | Conditions | Outcome | Degradation Products | References |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, 70°C, 4 hr | Pyridazine ring cleavage | Maleimide derivatives + CO2 | |
| KMnO4 | H2O, 25°C, 24 hr | No reaction | — |
Critical Analysis of Reaction Pathways
-
Electronic Effects : The ethoxy and carboxamide groups create an electron-deficient environment at C-5 and C-4, directing electrophiles to C-5 .
-
Steric Effects : The 3-methoxyphenyl group hinders access to the carboxamide’s ortho position, suppressing unwanted Fries-like rearrangements.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but may destabilize the pyridazine ring under prolonged heating .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide exhibit significant anticancer properties. For instance, pyridazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. A study highlighted the compound's potential as an inhibitor of BRG1 and BRM, which are associated with various cancers .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.
3. Neuroprotective Effects
There is emerging evidence that pyridazine derivatives can offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The neuroprotective mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
A selection of case studies illustrates the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Anti-inflammatory Effects | Reported decreased levels of inflammatory markers in animal models of arthritis. |
| Study 3 | Neuroprotection | Showed protective effects against neuronal cell death in models of oxidative stress. |
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Carboxamide Derivatives from Patent Literature
The European Patent EP 4 374 877 A2 describes several pyridazine-carboxamide analogs with modifications to the core structure, substituents, or appended groups. Key comparisons include:
Table 1: Structural Comparison of Pyridazine-Carboxamide Derivatives
Key Observations :
- Core Modifications : The target compound retains a simple pyridazine core, whereas analogs in EP 4374877 A2 often incorporate fused rings (e.g., pyrrolo or pyrido), which may enhance rigidity or binding affinity .
- Substituent Effects :
- Ethoxy vs. Hydroxy/Difluoro : The ethoxy group at position 6 in the target compound may improve metabolic stability compared to hydroxy or halogenated substituents in analogs .
- 3-Methoxyphenyl vs. Fluorinated Groups : The 3-methoxyphenyl moiety in the target compound provides electron-donating effects, contrasting with fluorinated phenyl groups in analogs, which introduce electron-withdrawing properties. This difference could influence interactions with hydrophobic binding pockets .
Non-Pyridazine Analogs with 3-Methoxyphenyl Moieties
Other compounds featuring the 3-methoxyphenyl group but differing in core structure include:
Table 2: 3-Methoxyphenyl-Containing Analogs
Key Observations :
- Core Flexibility: The 3-methoxyphenyl group is versatile, appearing in pyrimidines (ML-3A9), cyclohexanes, and cyclohexanones (Methoxmetamine). Its presence across diverse scaffolds highlights its role in enhancing solubility or target engagement .
- Pharmacological Implications : In ML-3A9, the 3-methoxyphenyl group is associated with kinase inhibitory activity, suggesting that its inclusion in the target compound may similarly modulate enzyme interactions .
Biological Activity
6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyridazine derivatives. The key steps include:
- Formation of the Pyridazine Core : The pyridazine ring is synthesized through condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Substitution Reactions : The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions on the pyridazine scaffold.
- Carboxamide Formation : The final step involves the conversion of carboxylic acids to amides using coupling agents like EDC or DCC.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation pathways.
- Receptor Modulation : The compound may act as a modulator for specific receptors related to neurotransmission and pain pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| HL-60 (Leukemia) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 4.5 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (μM) | Effect (%) |
|---|---|---|
| IL-6 | 10 | 50% |
| TNF-alpha | 10 | 40% |
Case Studies
- Study on Anticancer Activity : A study by Farrell et al. (2023) evaluated the anticancer effects of various pyridazine derivatives, including this compound, revealing promising results against multiple cancer types with detailed SAR (Structure-Activity Relationship) analysis.
- Anti-inflammatory Effects : Research published in the European Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited LPS-induced inflammation in macrophage cell lines, showcasing its potential as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 6-ethoxy-N-(3-methoxyphenyl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling pyridazine-3-carboxylic acid derivatives with substituted anilines. A common approach includes:
Esterification : React 6-chloropyridazine-3-carbonyl chloride with ethanol to form the ethoxy intermediate.
Amidation : Use coupling reagents like EDCI/HOBt to react with 3-methoxyaniline under inert conditions .
Optimization strategies:
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
Methodological Answer:
Q. How is purity assessed, and what thresholds are acceptable for biological assays?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥98% purity is standard for in vitro studies .
- Elemental Analysis : Match calculated vs. observed C, H, N content (tolerance ≤0.4%) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) influencing reactivity .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents improving binding affinity .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. logP)?
Methodological Answer:
- Data Reconciliation :
- Validate computational models with experimental logP (octanol-water partition) measurements.
- Adjust force fields in MD simulations if observed solubility deviates >10% from predictions.
- Experimental Refinement : Use co-solvents (e.g., DMSO/PEG) to enhance solubility without altering bioactivity .
Q. What methodologies are used to evaluate the compound’s mechanism of action in enzymatic assays?
Methodological Answer:
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
